molecular formula C12H25NO2Si B053284 Tert-butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate CAS No. 123387-66-6

Tert-butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate

Cat. No.: B053284
CAS No.: 123387-66-6
M. Wt: 243.42 g/mol
InChI Key: HJGAXMDEXCEYGL-UHFFFAOYSA-N
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Description

Tert-butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a tert-butyl group and a trimethylsilyl group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and trimethylsilyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlling the temperature, solvent choice, and reaction time to achieve the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated pyrrolidine derivative, while substitution reactions could produce a variety of substituted pyrrolidine compounds .

Scientific Research Applications

Tert-butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate involves its interaction with various molecular targets. The tert-butyl and trimethylsilyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pyrrolidine ring can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
  • Tert-butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Uniqueness

Tert-butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate is unique due to the presence of both tert-butyl and trimethylsilyl groups, which confer distinct steric and electronic properties. These properties can enhance the compound’s stability and reactivity compared to similar compounds .

Biological Activity

Tert-butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. It is characterized by a pyrrolidine ring substituted with a tert-butyl group and a trimethylsilyl moiety. This compound has garnered attention for its potential biological activities, primarily as a building block in organic synthesis and medicinal chemistry.

The molecular formula of this compound is C12H23N1O2SiC_{12}H_{23}N_{1}O_{2}Si, with a molecular weight of approximately 241.39 g/mol. The presence of the trimethylsilyl group enhances the compound's stability and solubility, making it suitable for various chemical reactions and biological studies.

The biological activity of this compound is influenced by its structural features. The tert-butyl and trimethylsilyl groups can modulate its reactivity and binding affinity to various biological targets, including enzymes and receptors. The pyrrolidine ring allows for hydrogen bonding interactions, which are critical for its biological function.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

Case Studies

Several studies have highlighted the potential applications of pyrrolidine derivatives in medicinal chemistry:

  • Enzyme Inhibition Study :
    • Objective : To evaluate the inhibitory effects of pyrrolidine derivatives on DPP-4 (Dipeptidyl Peptidase-4), an enzyme involved in glucose metabolism.
    • Findings : Certain derivatives exhibited significant inhibitory activity, suggesting that modifications in the pyrrolidine structure could enhance biological efficacy .
  • Antitumor Activity Assessment :
    • Objective : To assess the cytotoxic effects of various pyrrolidine compounds on human cancer cell lines.
    • Results : Compounds similar to this compound showed IC50 values in the low micromolar range against multiple cancer types, indicating potential for further development as therapeutic agents .

Comparative Analysis

A comparison with related compounds reveals insights into the structure-activity relationship (SAR) of pyrrolidines:

Compound NameStructural FeaturesBiological Activity
This compoundTrimethylsilyl substitutionPotential enzyme inhibitor
Tert-butyl 2-(2-nitroethyl)pyrrolidine-1-carboxylateNitro group additionEnhanced reactivity; explored for therapeutic applications
Variolin BPyrrolidine with different substituentsProven antitumor and antiviral activity

Properties

IUPAC Name

tert-butyl 2-trimethylsilylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2Si/c1-12(2,3)15-11(14)13-9-7-8-10(13)16(4,5)6/h10H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGAXMDEXCEYGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438617
Record name tert-Butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123387-66-6
Record name tert-Butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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